5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine
Overview
Description
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine: is a heterocyclic compound that contains both bromine and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine typically involves the reaction of 2,5-dibromopyridine with 1-pyrrolidineethanol. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature and then heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrolidine ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the pyrrolidine ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring play crucial roles in these interactions. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyridine
- 2-(2-Pyrrolidin-1-yl-ethoxy)-pyrimidine
Comparison:
- 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine is unique due to the presence of both bromine and pyrrolidine functional groups, which confer distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEXXZUJQBREPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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